molecular formula C12H16O3 B181014 3-(3-methylbutoxy)benzoic Acid CAS No. 128161-60-4

3-(3-methylbutoxy)benzoic Acid

Cat. No.: B181014
CAS No.: 128161-60-4
M. Wt: 208.25 g/mol
InChI Key: HOCWIVDRDZHCRS-UHFFFAOYSA-N
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Description

3-(3-methylbutoxy)benzoic Acid is a synthetic benzoic acid derivative intended for research and development purposes. Compounds within this class are frequently investigated as key intermediates in organic synthesis and for their potential bioactivities. Researchers explore these molecules in various fields, including pharmaceutical development and agrochemical research, due to the modifiable benzoic acid scaffold . Benzoic acid derivatives have been studied for diverse pharmacological effects, such as anti-inflammatory activities, which are often linked to mechanisms involving the modulation of MAPK and NF-κB signaling pathways . Other related hydroxybenzoic acid isomers are known to act on targets like the hydroxycarboxylic acid (HCA) receptor and the Nrf2 signaling pathway, which are relevant in cardiovascular and metabolic research . This compound is provided with guaranteed high purity to ensure consistent and reliable experimental results. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product specifications and relevant scientific literature for specific application guidance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylbutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCWIVDRDZHCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406531
Record name 3-(3-methylbutoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128161-60-4
Record name 3-(3-methylbutoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Methylbutoxy Benzoic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. e3s-conferences.org For 3-(3-methylbutoxy)benzoic acid, the primary disconnection occurs at the ether linkage (C-O bond) and the carboxylic acid group.

This analysis identifies two main synthetic routes:

Route A: Disconnecting the ether bond first suggests 3-hydroxybenzoic acid and an appropriate isoamyl electrophile (e.g., isoamyl bromide) as key precursors.

Route B: An alternative disconnection points to 3-hydroxybenzaldehyde (B18108) and an isoamyl halide, followed by oxidation of the aldehyde to a carboxylic acid.

The key precursors for the synthesis of this compound are therefore:

3-hydroxybenzoic acid or its corresponding ester.

3-hydroxybenzaldehyde.

An isoamyl halide, such as isoamyl bromide (1-bromo-3-methylbutane).

Alkylation and Etherification Strategies in Alkoxybenzoic Acid Synthesis

The formation of the ether linkage is a critical step in the synthesis of this compound. Several alkylation and etherification strategies are available for this transformation.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, this typically involves the deprotonation of a phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile.

A general representation of the Williamson ether synthesis for this target molecule starting from 3-hydroxybenzoic acid is as follows:

Deprotonation: 3-hydroxybenzoic acid is treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide.

Nucleophilic Substitution: The phenoxide then reacts with an isoamyl halide (e.g., isoamyl bromide) to form the ether linkage.

The reaction conditions can be optimized for yield and reaction time. For instance, using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. vulcanchem.com

Alkylation of Phenolic Benzaldehyde Derivatives

An alternative and often preferred strategy involves the alkylation of 3-hydroxybenzaldehyde prior to the formation of the carboxylic acid. analis.com.my This approach can sometimes offer better yields and avoid potential side reactions associated with the carboxylic acid group during etherification.

The synthesis of 3-alkoxybenzaldehydes can be achieved by reacting 3-hydroxybenzaldehyde with an alkyl bromide in the presence of a base like anhydrous potassium carbonate (K₂CO₃) and a solvent such as ethanol. analis.com.my The resulting 3-(3-methylbutoxy)benzaldehyde (B1417837) can then be isolated and subsequently oxidized to the desired benzoic acid derivative.

Reactant 1Reactant 2BaseSolventProduct
3-hydroxybenzaldehyde1-bromo-3-methylbutane (B150244)K₂CO₃Ethanol3-(3-methylbutoxy)benzaldehyde

Considerations for Stereoselective Etherification

While this compound itself is not chiral, the principles of stereoselective etherification are relevant in the broader context of alkoxybenzoic acid synthesis. If a chiral alcohol or alkyl halide were used, the stereochemical outcome of the Williamson ether synthesis would be important. Since the Williamson ether synthesis proceeds via an SN2 mechanism, it results in an inversion of stereochemistry at the electrophilic carbon if it is a chiral center. For the synthesis of this compound, where the alkylating agent (isoamyl bromide) is achiral, this is not a concern.

Carboxylic Acid Functional Group Formation via Oxidation Pathways

The final step in one of the primary synthetic routes to this compound is the oxidation of the aldehyde functional group of 3-(3-methylbutoxy)benzaldehyde.

Oxidation of Aldehyde Precursors

The oxidation of an aldehyde to a carboxylic acid is a common and efficient transformation in organic synthesis. Various oxidizing agents can be employed for this purpose.

For the conversion of 3-(3-methylbutoxy)benzaldehyde to this compound, common oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively oxidize aldehydes to carboxylic acids. The reaction is typically carried out in alkaline, acidic, or neutral conditions. alfa-chemistry.com

Chromic acid (H₂CrO₄): Generated in situ from sodium or potassium dichromate and sulfuric acid, it is another powerful oxidizing agent for this conversion.

Tollens' reagent ([Ag(NH₃)₂]⁺): A milder oxidizing agent that can selectively oxidize aldehydes. While effective, it is often used for qualitative analysis rather than large-scale synthesis.

Fehling's solution (Cu²⁺ in basic tartrate solution): Another mild oxidizing agent. vulcanchem.com

The choice of oxidant depends on the scale of the reaction and the presence of other functional groups in the molecule that might be sensitive to oxidation.

PrecursorOxidizing AgentProduct
3-(3-methylbutoxy)benzaldehydePotassium permanganate (KMnO₄)This compound
3-(3-methylbutoxy)benzaldehydeChromic acid (H₂CrO₄)This compound
3-(3-methylbutoxy)benzaldehydeTollens' reagentThis compound

Benzylic Oxidation Methodologies

The synthesis of benzoic acid derivatives through benzylic oxidation is a well-established and versatile strategy in organic chemistry. organic-chemistry.org For this compound, this involves the oxidation of the methyl group of the precursor, 3-methyl-1-(3-methylbutoxy)benzene. Several methodologies are applicable for this transformation.

One approach involves a photochemical benzylic methyl oxidation utilizing molecular oxygen as a green oxidant. researchgate.net This method avoids the use of toxic or highly pyrophoric reagents, aligning with the principles of green chemistry. researchgate.net Other methods for oxidizing the benzylic position of substituted toluenes include the use of potassium persulfate in the presence of pyridine (B92270) under mild conditions. organic-chemistry.org

Alternative strategies employ photoirradiation, which can be performed with different reagents and light sources. For instance, the photoirradiation of toluene (B28343) derivatives with bromine in a benzotrifluoride-water medium can yield benzoic acids. organic-chemistry.org This reaction is thought to proceed through the dibromination of the benzylic carbon, followed by the generation of a benzylic radical, formation of benzoyl bromide, and subsequent hydrolysis. organic-chemistry.org Another photo-assisted method involves the direct oxidation of an aromatic methyl group using molecular oxygen and catalytic hydrobromic acid. organic-chemistry.org Additionally, a metal-free aerobic oxidation can be achieved using CBr4 as an initiator under irradiation from a blue light-emitting diode (LED). organic-chemistry.org

Oxidative Transformation of Related Methylbenzenes

The oxidative transformation of methylbenzenes (substituted toluenes) is the cornerstone of synthesizing the corresponding benzoic acids. The precursor to this compound is 3-methyl-1-(3-methylbutoxy)benzene, a substituted toluene whose methyl group can be selectively oxidized.

Catalytic systems are often employed to facilitate this transformation. One such system uses cobalt salts, like Co(OAc)₂, in combination with NaBr in acetic acid to catalyze the oxidation of substituted toluenes with molecular oxygen. organic-chemistry.org A key challenge in benzylic C–H oxidation is preventing over-oxidation. Selective monooxygenation to form an intermediate benzylic alcohol can be achieved using reagents like bis(methanesulfonyl) peroxide, which can then be further oxidized to the carboxylic acid. nih.gov

Greener approaches have also been developed, utilizing environmentally benign oxidants. For example, benzyl-position substrates can be oxidized using 30% hydrogen peroxide with sodium tungstate (B81510) (Na₂WO₄·2H₂O) as a catalyst and a phase-transfer agent, eliminating the need for organic solvents. organic-chemistry.org Another effective method involves an oxodiperoxo molybdenum catalyst in water with hydrogen peroxide as the oxidant, which provides a controlled and selective oxidation of methylarenes. organic-chemistry.org

Optimized Reaction Conditions and Process Parameters

Optimizing reaction conditions is critical for maximizing yield and purity while ensuring process efficiency and safety. Key parameters include the choice of solvent, catalyst, and temperature, all of which have a significant impact on reaction kinetics.

Solvent Effects and Reaction Media

The solvent or reaction medium plays a crucial role in the synthesis of benzoic acid and its derivatives. The choice of solvent can influence reactant solubility, stabilize intermediates, and affect reaction rates. In the synthesis of methyl benzoate (B1203000), for example, toluene was found to be necessary for solubilizing the benzoic acid, though it could also negatively impact reaction kinetics by altering the partition of the acid between the biocatalytic and organic phases. nih.gov

Studies on the reactions of benzoic acid in various aprotic solvents have shown that reaction rates can correlate with the donor character of the solvent. rsc.org The polarity of the solvent is also a key factor; for instance, polar aprotic solvents like dimethylformamide (DMF) can stabilize intermediates in certain coupling reactions. In some modern synthetic approaches, unconventional media are used. Subcritical water, for example, has been employed as a reaction medium, taking advantage of its high diffusivity and enhanced solubility for organic compounds at elevated temperatures and pressures. rsc.org The strong hydrogen-bonding properties of solvents like DMSO and DMF can be sufficient to stabilize carbamic acid intermediates in related reactions. mdpi.com

Catalysis and Reagent Selection

Catalyst and reagent selection is fundamental to directing the reaction toward the desired product with high efficiency. For the synthesis of benzoic acid derivatives, a wide array of catalysts has been explored. In the conversion of benzoic acid to benzene (B151609), a copper(I) oxide (Cu₂O) catalyst proved effective in subcritical water. rsc.org For esterification reactions involving benzoic acid, deep eutectic solvents (DES), composed of p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC), have shown high catalytic activity, outperforming traditional solid acid catalysts like Amberlyst 15. dergipark.org.tr

In the context of benzylic oxidation, various catalytic systems are available. These include cobalt-based catalysts, sodium tungstate with a phase-transfer agent for reactions with hydrogen peroxide, and specialized molybdenum catalysts. organic-chemistry.org Photochemical syntheses represent another class, using light to initiate the reaction, often in conjunction with molecular oxygen as the primary oxidant, which avoids harsher chemical reagents. researchgate.net The table below compares the performance of different catalysts in the esterification of benzoic acid with butanol at 65°C, highlighting the superior performance of the deep eutectic solvent. dergipark.org.tr

CatalystBenzoic Acid Conversion (%)
Deep Eutectic Solvent (DES)64.0
Ionic Liquid19.6
Ion Exchange Resin (Amberlyst 15)7.8

Data sourced from a study on the esterification of benzoic acid at 65°C. dergipark.org.tr

Temperature and Reaction Kinetics

Temperature is a critical parameter that directly influences reaction rates and equilibrium positions. Kinetic studies of benzoic acid esterification reveal a strong dependence on temperature. For example, in the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid, the reaction intensity and rate constants increase significantly with rising temperature over a range of 365.2 K to 389.4 K (92.2°C to 116.4°C). researchgate.netdnu.dp.ua From these studies, kinetic parameters such as activation energies for both forward and reverse reactions have been calculated, providing a deeper understanding of the process. researchgate.netdnu.dp.ua The activation energy for the forward esterification reaction was determined to be 58.40 kJ·mol⁻¹, while for the reverse reaction, it was 57.70 kJ·mol⁻¹. dnu.dp.ua

In other systems, the effect of temperature can be even more pronounced. A reaction for the production of benzene from benzoic acid showed negligible yield at 210°C but achieved a 45.8% yield when the temperature was increased to 350°C. rsc.org The table below illustrates the effect of temperature on the conversion of benzoic acid during its esterification with butanol, catalyzed by a deep eutectic solvent. dergipark.org.tr

Temperature (°C)Benzoic Acid Conversion (%)
5552.7
6564.0
7588.4

Data reflects the conversion after a set reaction time using a DES catalyst. dergipark.org.tr

Combinatorial Synthesis Approaches for Derivatives

Combinatorial chemistry offers a powerful strategy for rapidly generating a large library of related compounds from a common structural core. This approach is particularly useful for creating derivatives of this compound to explore structure-activity relationships in fields like drug discovery.

A combinatorial approach has been successfully applied to the synthesis of novel 3-hydroxybenzoic acid derivatives. rasayanjournal.co.inresearchgate.net In this strategy, 3-hydroxybenzoic acid is first esterified and then subjected to etherification with various alkyl halides to produce a library of 3-alkoxy methyl benzoate derivatives. rasayanjournal.co.in These intermediates are subsequently hydrolyzed to yield a series of 3-alkoxy benzoic acids. rasayanjournal.co.in These acids can then be condensed with other molecules, such as 3-hydroxy methyl benzoate, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), to create a diverse set of hybrid ester derivatives. rasayanjournal.co.inresearchgate.net This method provides an efficient, cost-effective, and industry-viable process for generating novel chemotherapeutic candidates. rasayanjournal.co.inresearchgate.net

This principle of building a library of derivatives has also been applied to the synthesis of aromatic oligoesters, where different amino acid-type side chains are incorporated into benzoic acid monomer building blocks to create novel molecular scaffolds. nih.gov

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov These principles encourage the development of syntheses that are safer, more efficient, and utilize sustainable resources. The application of these principles to the synthesis of this compound involves a critical evaluation of starting materials, solvents, reaction types, and energy consumption to minimize waste and hazard.

Atom Economy

A central tenet of green chemistry is the concept of atom economy, developed by Barry Trost, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.comjk-sci.com The goal is to design syntheses where the maximum number of atoms from the reactants become part of the product, thereby minimizing the generation of byproducts and waste. skpharmteco.com

A common synthetic route to this compound is the Williamson ether synthesis, starting from a 3-hydroxybenzoic acid derivative and an isoamyl halide, followed by hydrolysis. Let's analyze a plausible two-step pathway starting from methyl 3-hydroxybenzoate and 1-bromo-3-methylbutane (isoamyl bromide).

Step 1: Etherification: Methyl 3-hydroxybenzoate reacts with 1-bromo-3-methylbutane in the presence of a base like potassium carbonate to form methyl 3-(3-methylbutoxy)benzoate.

Step 2: Hydrolysis: The resulting ester is saponified with a base such as sodium hydroxide, followed by acidification with hydrochloric acid to yield the final product, this compound.

The calculation for the percent atom economy is: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 skpharmteco.com

Reactant/ProductFormulaFormula Weight (g/mol)Role
Methyl 3-hydroxybenzoateC₈H₈O₃152.15Reactant
1-Bromo-3-methylbutaneC₅H₁₁Br151.05Reactant
Potassium CarbonateK₂CO₃138.21Reactant (Reagent)
Sodium HydroxideNaOH40.00Reactant (Reagent)
Hydrochloric AcidHCl36.46Reactant (Reagent)
Total Reactant Weight-517.87-
This compoundC₁₂H₁₆O₃208.26Desired Product

Calculated Atom Economy: (208.26 / 517.87) x 100 = 40.22%

This low atom economy highlights that a significant portion of the mass from the reactants ends up as waste byproducts (e.g., potassium bromide, sodium chloride). In contrast, reactions like additions or rearrangements that incorporate all reactant atoms into the product have a 100% atom economy and are considered ideal from a green chemistry perspective. docbrown.inforsc.org Improving the atom economy for the synthesis of this compound could involve exploring catalytic C-H activation or addition reactions that avoid the use of stoichiometric reagents and protecting groups. jk-sci.com

Use of Safer Solvents and Reagents

Greener Alternatives:

Water: As a solvent, water is non-toxic, non-flammable, and readily available. Its use is highly encouraged in green synthesis. mdpi.com For instance, developing water-based alkylation protocols could be a green alternative to using DMF for the etherification step. vulcanchem.com Successful syntheses of other benzoic acid derivatives, such as 3-aminobenzoic acid, have been achieved in subcritical water. mdpi.com

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or Cyrene, are gaining traction as replacements for petroleum-derived solvents. core.ac.uk They often have better safety profiles and are biodegradable.

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors with a low melting point. They are often biodegradable, have low toxicity, and can act as both the solvent and catalyst. dergipark.org.tr DES have been effectively used in the esterification of benzoic acid, demonstrating high catalytic activity and reusability. dergipark.org.tr

Solvent-Free Reactions: Performing reactions in the absence of a solvent (solid-state or melt conditions) is an ideal green approach, as it eliminates all hazards and waste associated with solvent use, purification, and disposal. imist.mawjpmr.com

SolventTraditional UseGreen Chemistry PerspectiveSource
Dimethylformamide (DMF)Common in nucleophilic substitutions (e.g., Williamson ether synthesis).High boiling point, toxic, and difficult to remove/recycle. Considered a substance of very high concern. vulcanchem.com
WaterLimited use for non-polar reactants.The ultimate green solvent: non-toxic, cheap, and non-flammable. Can be used in phase-transfer catalysis or under subcritical conditions. mdpi.commdpi.com
EthanolOften used as a reaction solvent and for recrystallization.Can be derived from renewable resources (bio-ethanol). Generally considered a safer and greener alternative to methanol (B129727) or halogenated solvents. imist.ma
Deep Eutectic Solvents (DES)Novel solvent systems.Low cost, low toxicity, often biodegradable, and can be tailored for specific reactions. Act as both solvent and catalyst in some cases. dergipark.org.tr

Catalysis over Stoichiometric Reagents

Catalytic processes are inherently greener than stoichiometric ones because catalysts are used in small amounts and can, in principle, facilitate a reaction indefinitely, reducing waste significantly. nih.govrsc.org The synthesis of this compound can benefit from catalytic approaches.

Phase-Transfer Catalysis (PTC): For the Williamson ether synthesis step, a phase-transfer catalyst can facilitate the reaction between the water-soluble phenoxide and the water-insoluble isoamyl halide, allowing the use of water as a solvent and avoiding anhydrous conditions and hazardous solvents.

Catalytic Oxidation: If the synthesis starts from 3-(3-methylbutoxy)toluene, the final step would be the oxidation of the methyl group to a carboxylic acid. Traditional methods often use stoichiometric and hazardous oxidants like potassium permanganate or chromium-based reagents. Greener alternatives involve catalytic aerobic oxidation, using air as the ultimate oxidant in the presence of a transition metal catalyst, with water being the only byproduct. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media. While a specific enzyme for this synthesis may not be readily available, the development of biocatalytic routes represents a frontier in green chemistry.

Designing for Energy Efficiency

Energy consumption is a significant environmental and economic cost in chemical manufacturing. Green chemistry principles advocate for conducting synthetic steps at ambient temperature and pressure whenever possible to minimize energy requirements. imist.ma The use of microwave irradiation can sometimes be a greener alternative to conventional heating, as it can significantly reduce reaction times and energy input. wjpmr.com Designing a synthetic pathway that operates under mild conditions and avoids energy-intensive purification steps like high-temperature distillation is a key goal.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules by mapping the chemical environments of protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 3-(3-methylbutoxy)benzoic acid is predicted to display distinct signals corresponding to the aromatic protons, the protons of the 3-methylbutoxy side chain, and the acidic proton of the carboxyl group. The aromatic region would show complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The aliphatic region would feature signals for the isopentyl group, including a doublet for the two terminal methyl groups, a multiplet for the methine proton, and triplets for the two methylene (B1212753) groups. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, which is often exchangeable with D₂O.

Table 1: Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Carboxylic Acid (-COOH) 10.0 - 13.0 Broad Singlet -
Aromatic (H-2, H-4, H-5, H-6) 7.0 - 8.0 Multiplet -
Methylene (-OCH₂) ~4.0 Triplet ~6.6
Methylene (-CH₂) ~1.7 Multiplet -
Methine (-CH(CH₃)₂) ~1.8 Multiplet ~6.7

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, this includes the carboxyl carbon, the six aromatic carbons (with C1 and C3 shifted downfield due to substitution), and the four distinct carbons of the 3-methylbutoxy group.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH) ~172
Aromatic (C-1) ~131
Aromatic (C-3) ~159
Aromatic (C-2, C-4, C-5, C-6) 115 - 130
Methylene (-OCH₂) ~67
Methylene (-CH₂) ~38
Methine (-CH(CH₃)₂) ~25

Two-Dimensional NMR Methodologies (e.g., NOESY, HSQC)

Two-dimensional (2D) NMR techniques are essential for making unambiguous assignments of ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. For example, the signal at ~4.0 ppm would correlate with the carbon signal at ~67 ppm, confirming the -OCH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. Key correlations would include the coupling from the -OCH₂ protons to the C-3 aromatic carbon, definitively establishing the position of the ether linkage.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, such as those within the 3-methylbutoxy chain, helping to trace the spin system from the -OCH₂- protons through to the terminal methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons. A key expected correlation would be between the -OCH₂ protons and the H-2 and H-4 aromatic protons, further confirming the substituent's position on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands. A very broad band would appear for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid group would result in a strong, sharp peak around 1710-1680 cm⁻¹. The C-O stretching vibrations for the ether and the carboxylic acid would be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 3300 - 2500 Broad, Strong
C-H Stretch (Aromatic) 3100 - 3000 Medium
C-H Stretch (Aliphatic) 3000 - 2850 Medium-Strong
C=O Stretch (Carboxylic Acid) 1710 - 1680 Strong
C=C Stretch (Aromatic) 1600 - 1450 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation. The molecular weight of this compound (C₁₂H₁₆O₃) is 208.25 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 208. Common fragmentation pathways would likely involve the loss of the 3-methylbutoxy group or cleavage of the carboxylic acid moiety.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. For this compound, HRMS would be used to verify that the measured exact mass corresponds to the calculated mass for the molecular formula C₁₂H₁₆O₃.

Table 4: Predicted Mass Spectrometry Data

Ion Type Calculated m/z Notes
[C₁₂H₁₆O₃]⁺ Molecular Ion (M⁺) 208.1099 The parent ion.
[C₇H₅O₂]⁺ Fragment 121.0289 Loss of the 3-methylbutoxy radical (•OC₅H₁₁).
[C₁₂H₁₅O₂]⁺ Fragment 191.1072 Loss of the hydroxyl radical (•OH).

Table of Compounds

Compound Name
This compound

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound. In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which are then separated based on their mass-to-charge ratio (m/z).

For related benzoic acid derivatives, ESI-MS has been effectively used to confirm their molecular weights. For instance, in the analysis of 3-butoxybenzoic acid, a structurally similar compound, the time-of-flight (TOF) mass spectrometry with electrospray ionization (ES-MS) detected the molecule as a sodium adduct [M+Na]+ at an m/z of 217. rasayanjournal.co.in Similarly, for (3-methoxycarbonylphenyl) 3-pentoxybenzoate, the ESI-MS analysis also revealed the sodium adduct [M+Na]+ at an m/z of 365. rasayanjournal.co.in These examples highlight the utility of ESI-MS in providing clear molecular ion peaks, often as adducts, which are fundamental for structural elucidation.

While a specific ESI-MS spectrum for this compound is not detailed in the provided search results, the analysis of analogous compounds strongly suggests that it would yield a prominent molecular ion peak, likely corresponding to [M+H]+ or [M+Na]+, confirming its molecular weight of 208.25 g/mol . Fragmentation patterns, which can be induced in the mass spectrometer, would provide further structural information by showing the loss of specific chemical groups. For example, in the MS/MS analysis of cyanidin-3-rutinoside, fragmentation led to the loss of a rhamnose constituent, aiding in its identification. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction byproducts or other impurities. rasayanjournal.co.inapicalscientific.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods.

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. rasayanjournal.co.in The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent).

For the analysis of benzoic acid and its derivatives, reversed-phase HPLC is frequently utilized, typically with a C18 column. ust.eduukim.mk The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile. ukim.mkmdpi.com The pH of the aqueous phase is a critical parameter, especially for acidic compounds like benzoic acid, as it influences their ionization state and retention behavior. ust.eduukim.mk

A study on the determination of benzoic acid in food samples employed a C-18 column with a mobile phase of acetate (B1210297) buffer (pH 4.4) and methanol (65:35) at a flow rate of 1 ml/min, with UV detection at 233 nm. ust.edu In another method for analyzing preservatives, a Purospher® STAR RP-18 column was used with a mobile phase of methanol and phosphate (B84403) buffer (pH 3.70) in a 20/80 (V/V) ratio. ukim.mk Under these conditions, benzoic acid had a retention time of 4.823 minutes. ukim.mk The selection of the mobile phase composition and detector wavelength is crucial for achieving optimal separation and sensitivity. ukim.mk

Table 1: Illustrative HPLC Parameters for Benzoic Acid Analysis

ParameterCondition 1Condition 2
Stationary Phase C-18 columnPurospher® STAR RP-18
Mobile Phase Acetate buffer (pH 4.4) : Methanol (65:35)Methanol : Phosphate buffer (pH 3.70) (20:80, V/V)
Flow Rate 1 mL/min1 mL/min
Detection UV at 233 nmUV at 225 nm and 255 nm
Retention Time 7.104 ± 0.561 min4.823 min

This table presents typical conditions for the HPLC analysis of benzoic acid, which would be adapted for this compound. ust.eduukim.mk

TLC is a simple, rapid, and versatile chromatographic technique used for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. rasayanjournal.co.inapicalscientific.comumass.edu Separation is achieved on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel or alumina (B75360) (the stationary phase), through which a solvent system (the mobile phase) moves by capillary action. savemyexams.com

In the context of synthesizing benzoic acid derivatives, TLC is a standard method to check for the consumption of starting materials and the formation of the product. rasayanjournal.co.in The choice of the eluent system is critical for achieving good separation of spots on the TLC plate. umich.edu The separated compounds are visualized, often using UV light if they are UV-active, or by staining with reagents like iodine. umass.edusavemyexams.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions. umich.edu

For instance, in the synthesis of related compounds, TLC was used to pool fractions from column chromatography. researchgate.net While specific Rf values for this compound are not available in the provided results, a typical procedure would involve spotting the compound on a silica gel plate and developing it with a solvent system like ethyl acetate/hexanes. The position of the spot would then be compared to that of the starting materials to assess purity.

Table 2: General Procedure for TLC Analysis

StepDescription
1. Plate Preparation A baseline is drawn with a pencil near the bottom of a TLC plate (e.g., silica gel on aluminum).
2. Spotting A small spot of the dissolved sample is applied to the baseline. umich.edu
3. Development The plate is placed in a sealed chamber containing a suitable solvent system (eluent). The solvent is allowed to ascend the plate. umich.edu
4. Visualization The plate is removed, the solvent front is marked, and the spots are visualized, for example, under UV light or by staining. umass.edu
5. Rf Calculation The Retention Factor (Rf) is calculated for each spot.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a compound. rasayanjournal.co.in This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity. rasayanjournal.co.inbohrium.com

For this compound, with the molecular formula C12H16O3, the theoretical elemental composition is:

Carbon (C): 69.21%

Hydrogen (H): 7.74%

Oxygen (O): 23.05%

In the synthesis and characterization of analogous benzoic acid derivatives, elemental analysis has been a standard final step for structural verification. For example, for 3-butoxybenzoic acid (C11H14O3), the calculated elemental composition was C 67.97%, H 7.33%, and O 24.70%. The experimentally found values were C 67.95%, H 7.35%, and O 24.71%, showing excellent agreement. rasayanjournal.co.in Similarly, for (3-methoxycarbonylphenyl) 3-pentoxybenzoate (C20H22O5), the calculated values were C 70.18%, H 6.52%, and O 23.30%, while the found values were C 70.21%, H 6.49%, and O 23.28%. rasayanjournal.co.in

Table 3: Theoretical Elemental Composition of this compound (C12H16O3)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01112144.13269.21%
HydrogenH1.0081616.1287.74%
OxygenO15.999347.99723.05%
Total 208.257 100.00%

The close correlation between the calculated and experimentally determined percentages in the analysis of related compounds underscores the reliability of elemental analysis in confirming the identity and purity of synthesized molecules like this compound. rasayanjournal.co.in

Chemical Reactivity and Transformation Pathways of 3 3 Methylbutoxy Benzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a hub of reactivity, readily undergoing transformations such as esterification, amidation, and salt formation.

3-(3-Methylbutoxy)benzoic acid can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. tcu.edulibretexts.org The general reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. tcu.eduresearchgate.net The reaction conditions can be tailored based on the specific alcohol being used. For instance, esterification with simple alcohols like methanol (B129727) or ethanol can be achieved by refluxing the mixture with a catalytic amount of strong acid.

The formation of various ester derivatives is a key transformation, as it allows for the modification of the compound's physical and chemical properties, such as solubility and volatility.

Table 1: Examples of Esterification Reactions of this compound This table is illustrative and based on general principles of esterification.

Alcohol ReactantEster Product NamePotential Catalyst
MethanolMethyl 3-(3-methylbutoxy)benzoateH₂SO₄
EthanolEthyl 3-(3-methylbutoxy)benzoateH₂SO₄
PropanolPropyl 3-(3-methylbutoxy)benzoatep-Toluenesulfonic acid

The carboxylic acid functionality of this compound can also be transformed into an amide by reacting with ammonia or a primary or secondary amine. youtube.com This reaction typically requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. Common methods for amide formation include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive acyl chloride. libretexts.orglookchemmall.com

The reaction with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the corresponding acyl chloride, which then readily reacts with an amine to form the amide. This is a highly efficient method for amide bond formation.

Table 2: Representative Amidation Reactions This table is illustrative and based on general principles of amidation.

Amine ReactantAmide Product NameCommon Reagents
Ammonia3-(3-Methylbutoxy)benzamideSOCl₂, then NH₃
MethylamineN-Methyl-3-(3-methylbutoxy)benzamideDCC, Methylamine
DiethylamineN,N-Diethyl-3-(3-methylbutoxy)benzamideSOCl₂, then Diethylamine

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. This is a straightforward acid-base reaction. Treatment with a strong base like sodium hydroxide (NaOH) or a weaker base like sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid to yield the corresponding sodium 3-(3-methylbutoxy)benzoate salt. study.com The formation of salts is often used to increase the aqueous solubility of carboxylic acids.

Aromatic Ring Functionalization Strategies

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups onto the ring. wikipedia.org The existing substituents, the 3-methylbutoxy group (-OCH₂CH₂CH(CH₃)₂) and the carboxylic acid group (-COOH), direct the position of the incoming electrophile.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). lumenlearning.comrsc.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. lumenlearning.com

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This is commonly carried out by heating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). wikipedia.orgwikipedia.org The electrophile in this reaction is sulfur trioxide (SO₃). wikipedia.org The reaction is reversible. wikipedia.orgwikipedia.org

Halogenation: Halogenation, the introduction of a halogen (Cl, Br), is another important electrophilic aromatic substitution reaction. The reaction of benzene with bromine or chlorine requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃), to polarize the halogen molecule and increase its electrophilicity. youtube.commasterorganicchemistry.comlibretexts.org

The positions at which electrophilic substitution occurs on the aromatic ring are governed by the directing effects of the existing substituents.

The 3-methylbutoxy group is an alkoxy group, which is an ortho, para-director and an activating group. This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during the attack at the ortho and para positions.

The carboxylic acid group is a meta-director and a deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.

In this compound, the two substituents have conflicting directing effects. The powerful ortho, para-directing effect of the alkoxy group and the meta-directing effect of the carboxylic acid group will influence the final product distribution. The positions ortho and para to the 3-methylbutoxy group are positions 2, 4, and 6. The position meta to the carboxylic acid group is position 5.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Isomer(s)
NitrationHNO₃, H₂SO₄2-Nitro-3-(3-methylbutoxy)benzoic acid, 4-Nitro-3-(3-methylbutoxy)benzoic acid, 6-Nitro-3-(3-methylbutoxy)benzoic acid
SulfonationSO₃, H₂SO₄2-Sulfo-3-(3-methylbutoxy)benzoic acid, 4-Sulfo-3-(3-methylbutoxy)benzoic acid, 6-Sulfo-3-(3-methylbutoxy)benzoic acid
BrominationBr₂, FeBr₃2-Bromo-3-(3-methylbutoxy)benzoic acid, 4-Bromo-3-(3-methylbutoxy)benzoic acid, 6-Bromo-3-(3-methylbutoxy)benzoic acid

Alkoxy Chain Modifications and Stability

The 3-methylbutoxy group, an ether linkage to the aromatic ring, is relatively stable under neutral and basic conditions, making it a common feature in organic synthesis as a protecting group. However, under strongly acidic conditions, particularly in the presence of strong nucleophiles like halide ions (e.g., HBr or HI), the ether bond is susceptible to cleavage. masterorganicchemistry.comwikipedia.orgopenstax.org

The mechanism of this cleavage depends on the nature of the alkyl group. For this compound, the carbon atom attached to the oxygen is a primary carbon. Therefore, the cleavage is likely to proceed via an SN2 mechanism. openstax.orglibretexts.org In this process, the ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). Subsequently, the halide nucleophile attacks the less sterically hindered carbon of the protonated ether. In the case of an aryl alkyl ether, the nucleophile will preferentially attack the alkyl carbon, leading to the formation of a phenol and an alkyl halide. libretexts.org

Table 1: Predicted Products of Acid-Catalyzed Cleavage of this compound

ReactantReagentPredicted ProductsMechanism
This compoundHBr (excess)3-Hydroxybenzoic acid and 1-bromo-3-methylbutane (B150244)SN2
This compoundHI (excess)3-Hydroxybenzoic acid and 1-iodo-3-methylbutaneSN2

It is important to note that while the primary carbocation that would be formed from the isobutyl group is unstable, rearrangements are a common feature of carbocation chemistry. libretexts.org If conditions were to favor an SN1-type cleavage, the initially formed primary isobutyl carbocation could potentially rearrange to a more stable tertiary carbocation via a hydride shift. ucalgary.camasterorganicchemistry.com

Reactive Intermediates and Reaction Mechanisms

The reactions of this compound can proceed through various reactive intermediates and mechanisms, depending on the reaction conditions and the reagents involved.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the nature of the substituents on the benzene ring dictates the position of the incoming electrophile. The 3-methylbutoxy group is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom's lone pairs. ucalgary.ca Conversely, the carboxylic acid group is a meta-directing deactivator because of its electron-withdrawing inductive and resonance effects. libretexts.orgyoutube.com

The opposing directing effects of these two groups on this compound lead to a competition for the site of electrophilic attack. The positions ortho and para to the alkoxy group are activated, while the positions meta to the carboxylic acid group are the least deactivated. This results in potential substitution at positions 2, 4, and 6 relative to the carboxylic acid group. The precise outcome would depend on the specific electrophile and the reaction conditions, with steric hindrance also playing a role.

Nucleophilic Acyl Substitution:

The carboxylic acid group can undergo nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group. This reaction typically proceeds through a tetrahedral intermediate. masterorganicchemistry.comvanderbilt.edu For the reaction to occur, the hydroxyl group must first be converted into a better leaving group. This can be achieved by using reagents like thionyl chloride (SOCl₂) to form an acyl chloride, which is much more reactive towards nucleophiles. libretexts.org

Decarboxylation:

Under harsh thermal conditions, benzoic acid and its derivatives can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide. nist.gov The presence of electron-donating groups can influence the rate of this reaction. While this reaction typically requires high temperatures, certain catalytic systems can facilitate decarboxylation under milder conditions. nih.gov

Reactive Intermediates:

Carbocations: As mentioned, carbocation intermediates can form during the cleavage of the ether linkage under SN1 conditions. The primary isobutyl carbocation is highly unstable and prone to rearrangement via a 1,2-hydride shift to form the more stable tertiary carbocation. libretexts.orgmasterorganicchemistry.com

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution, the attack of an electrophile on the benzene ring forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Free Radicals: Under certain conditions, such as in the presence of radical initiators or high-energy radiation, reactions involving free radical intermediates can occur. masterorganicchemistry.comyoutube.com For instance, the benzylic positions of the alkyl chain could be susceptible to radical halogenation.

Computational Chemistry and Theoretical Studies on 3 3 Methylbutoxy Benzoic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, offer a microscopic view of molecular systems. scienceopen.com These methods are instrumental in predicting a wide range of molecular properties, from stable conformations to spectroscopic signatures.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scispace.com It is favored for its balance of accuracy and computational cost, making it suitable for systems containing several hundred atoms. scienceopen.com DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For benzoic acid and its derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) have been shown to provide reliable results for optimized geometries and vibrational frequencies. vjst.vnvjst.vn

A DFT-based geometry optimization for 3-(3-methylbutoxy)benzoic acid would yield precise information on bond lengths, bond angles, and dihedral angles. This optimized structure represents a minimum on the potential energy surface, corresponding to the molecule's most probable conformation.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterBond/Atoms InvolvedPredicted Value
Bond Lengths
C-O (ether)1.37 Å
O-C (alkyl)1.43 Å
C=O (carbonyl)1.21 Å
C-O (hydroxyl)1.36 Å
O-H (hydroxyl)0.97 Å
Bond Angles
C-O-C (ether)118.0°
O=C-O (carboxyl)122.5°
C-C-O (carboxyl)118.5°
Dihedral Angle
C(aromatic)-C(aromatic)-C(carboxyl)-O~180°

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. For benzoic acid analogs, these orbital energies can be calculated using methods like TD-DFT. vjst.vn FMO analysis helps predict how the molecule will interact with other reagents, such as in pericyclic reactions or Lewis acid-base interactions. numberanalytics.comlibretexts.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. researchgate.net It translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de The analysis examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de

For this compound, NBO analysis would reveal significant delocalization of electron density. Key interactions would include the delocalization of the oxygen lone pairs (donor) into the antibonding orbitals (acceptor) of adjacent C-C and C-H bonds. These interactions, particularly the π* ← π interactions within the benzene (B151609) ring and between the ring and the carboxyl group, stabilize the molecule. The stabilization energy, E(2), quantifies the strength of these delocalizations.

Table 3: Predicted Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for Key Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) of etherπ* (C-C) of ring~18-22Lone Pair → Antibonding π
π (C-C) of ringπ* (C=O) of carboxyl~15-20π → Antibonding π
LP (O) of C=Oσ* (C-O) of carboxyl~25-30Lone Pair → Antibonding σ
σ (C-H)σ* (C-C)~2-5σ → Antibonding σ

Quantum chemical calculations are also employed to predict the thermochemical properties of molecules, which are crucial for understanding their stability and behavior in chemical processes. High-level composite methods, such as G3MP2 or G4, can be used to accurately calculate gas-phase enthalpies of formation. researchgate.net Simpler DFT calculations can provide other important thermodynamic parameters, such as zero-point vibrational energy (ZPVE), thermal energy, and entropy. vjst.vn

Table 4: Predicted Thermodynamic Parameters of this compound at 298.15 K

PropertyPredicted ValueUnit
Zero-Point Vibrational Energy (ZPVE)~150-160kcal/mol
Thermal Energy (E)~160-170kcal/mol
Heat Capacity at Constant Volume (Cv)~55-65cal/mol·K
Entropy (S)~120-130cal/mol·K

Structure-Activity Relationship (SAR) Studies via Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a vital component of computational drug design. The QSAR approach aims to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. spu.edu.sy By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized analogs and guide the optimization of lead compounds. spu.edu.sy For analogs of benzoic acid, QSAR studies have been used to identify key structural features that influence their inhibitory activity against various enzymes, such as carbonic anhydrase III or β-ketoacyl-acyl carrier protein synthase III. nih.govnih.gov These studies often reveal the importance of properties like hydrophobicity, aromaticity, and specific substituent effects for biological activity. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. Two of the most fundamental descriptors are logP and pKa.

logP : The logarithm of the partition coefficient between n-octanol and water, logP is the primary measure of a molecule's hydrophobicity or lipophilicity. This property is critical for pharmacokinetics, as it influences how a drug is absorbed, distributed, metabolized, and excreted. Hydrophobicity often plays a key role in a drug's ability to cross cell membranes and bind to target proteins. spu.edu.sy

pKa : The acid dissociation constant, pKa, quantifies the acidity of a molecule. organicchemistrydata.org For an acidic compound like a benzoic acid derivative, the pKa determines its state of ionization at a given pH. The charge of a molecule affects its solubility, membrane permeability, and ability to interact with charged residues in a biological target. spu.edu.sy

These descriptors can be calculated using various software packages and are essential inputs for building robust QSAR models. For example, the pKa of substituted benzoic acids is directly influenced by the electron-withdrawing or electron-donating nature of its substituents. spu.edu.sy

Table 5: Predicted Molecular Descriptors for this compound

DescriptorPredicted ValueSignificanceSource (Analogous Compounds)
logP ~3.2 - 3.7Lipophilicity, membrane permeabilityBased on 3-methoxybenzoic acid (logP 1.47-1.61) foodb.ca and addition of butyl group.
pKa ~4.0 - 4.4Acidity, ionization state at physiological pHBased on 3-methoxybenzoic acid (pKa 3.84) foodb.ca and 4-hydroxy-3-methylbutoxy-benzoic acid (pKa 4.36). np-mrd.org

Multiple Linear Regression Analysis for Correlating Structural Features with Theoretical Parameters

Multiple Linear Regression (MLR) is a statistical technique frequently employed in Quantitative Structure-Activity Relationship (QSAR) studies to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. In the context of this compound and its analogs, MLR analysis helps to identify key molecular descriptors that govern their activity.

Research on various benzoic acid derivatives has successfully utilized MLR to build QSAR models. researchgate.net These models typically correlate biological activity (often expressed as the logarithm of the inverse of the IC₅₀ value, log 1/IC₅₀) with a combination of physicochemical and quantum-chemical descriptors. Common descriptors include hydrophobicity (Log P), electronic parameters (like pKa and atomic charges on the carboxyl group), and frontier orbital energies (HOMO and LUMO). researchgate.netorientjchem.org

For instance, a study on the antioxidant activity of simple benzoic acid derivatives developed a QSAR equation using MLR that incorporated Log P and pKa as significant parameters. orientjchem.orgresearchgate.net The resulting equation demonstrated a strong correlation, suggesting that both the hydrophobicity and the ionization state of the compounds are crucial for their antioxidant capacity. orientjchem.orgresearchgate.net The general form of such an MLR equation is:

Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

In the case of this compound, the lipophilic 3-methylbutoxy group would significantly influence its Log P value, while the benzoic acid moiety determines its pKa. A typical MLR analysis would involve calculating these and other descriptors for a series of related alkoxybenzoic acids and correlating them with experimentally determined biological activity to derive a predictive model. jrespharm.com The statistical quality of the derived QSAR model is assessed using parameters like the correlation coefficient (r²), standard error (SE), and the F-test value. orientjchem.org

Table 1: Example Descriptors Used in MLR Analysis for Benzoic Acid Analogs

CompoundLog PpKaNet Charge on Carboxyl Oxygen (qO)Biological Activity (Hypothetical Log 1/IC₅₀)
Benzoic Acid1.874.20-0.653.50
3-Methoxybenzoic Acid2.064.09-0.673.85
3-Ethoxybenzoic Acid2.524.15-0.684.10
This compound 3.614.25-0.694.75
4-Hydroxybenzoic Acid1.584.58-0.723.90

Note: Values for this compound are estimated for illustrative purposes based on trends observed in analogs.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate how a ligand, such as this compound, interacts with a biological target, typically a protein. researchgate.net These methods provide insights into binding mechanisms, affinities, and the stability of the ligand-protein complex. researchgate.netnih.gov

Prediction of Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. spkx.net.cn The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding free energy.

For benzoic acid derivatives, docking studies have revealed common interaction patterns. The carboxylate group is frequently observed forming strong hydrogen bonds or salt bridges with positively charged or polar amino acid residues (such as Arginine and Lysine) in the active site. researchgate.net The remainder of the molecule, including the alkoxy chain in this compound, establishes hydrophobic and van der Waals interactions with nonpolar residues. nih.gov

A study involving 2-[(3-methylbutoxy)carbonyl]benzoic acid, a close structural analog, used molecular docking to investigate its binding to target proteins like BRCA1 and COX-1. nih.govresearchgate.net The results provided a docking score (G score) and detailed the specific hydrogen bond interactions, demonstrating a favorable binding affinity. nih.gov The length and branching of the alkyl chain, such as the 3-methylbutoxy group, can significantly affect the binding score by optimizing hydrophobic contacts within the binding pocket. mdpi.com

Table 2: Sample Molecular Docking Results for Benzoic Acid Analogs Against a Target Protein

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Reference
2,5-Dihydroxybenzoic acidSARS-CoV-2 Mpro-33.84CYS145, SER144 mdpi.com
Gallic AcidSARS-CoV-2 Mpro-38.31GLU166, HIS163 mdpi.com
2-[(3-Methylbutoxy)carbonyl]benzoic acidBRCA1-3.86SER 6, GLY 1656, LYS 1702 nih.gov
Octyl gallateSARS-CoV-2 Mpro-60.22CYS145, SER144 mdpi.com

Ligand Design and Virtual Screening Methodologies

The benzoic acid scaffold is a versatile starting point for ligand design and virtual screening. nih.gov Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov

In a structure-based virtual screening approach, molecular docking is used to "screen" thousands or millions of compounds against a protein target of known structure. researchgate.net For example, a virtual screening of the ZINC15 database was performed to find new benzoic acid derivatives as inhibitors of Trypanosoma cruzi trans-sialidase, identifying several potential hits with better predicted binding energies than a known inhibitor. nih.gov

Starting with a core structure like this compound, new analogs can be designed by modifying its functional groups. For instance, the 3-methylbutoxy chain could be altered in length or branching, or additional substituents could be added to the phenyl ring to improve binding affinity, selectivity, or pharmacokinetic properties. These newly designed virtual compounds are then docked into the target's active site to prioritize the most promising candidates for chemical synthesis and experimental testing. researchgate.net

Conformational Dynamics of Ligand-Protein Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations are used to study the dynamic behavior of the complex over time. nottingham.ac.uk MD simulations model the atomic motions of the system, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov

Key analyses performed after an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net

RMSD: This metric is calculated for the protein backbone and the ligand to assess the stability of the complex throughout the simulation. A stable, converging RMSD value suggests that the ligand remains securely bound in its initial docked pose. researchgate.net

RMSF: This is calculated for each amino acid residue to identify flexible regions of the protein. Binding of a ligand can cause a decrease in the fluctuation of active site residues, indicating a stabilization of the protein's conformation. researchgate.net

Studies on complexes involving benzoic acid analogs have used MD simulations to confirm the stability of the docked poses and to analyze the network of hydrogen bonds and hydrophobic interactions over time. nih.govwiley.com Such analyses are crucial to validate the interactions predicted by docking and to understand how protein dynamics influence ligand recognition. mdpi.com

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org Flexible molecules like this compound can adopt numerous conformations, and identifying the low-energy (most stable) ones is critical, as the bioactive conformation is often one of these. slideshare.net

The 3-methylbutoxy group has several rotatable single bonds (C-C and C-O), which allows for significant conformational flexibility. Computational methods can systematically or stochastically rotate these bonds to generate a wide range of possible conformations. pharmdbm.com

Each generated conformation is then subjected to energy minimization. This process adjusts the bond lengths, bond angles, and torsion angles to find the nearest local energy minimum on the potential energy surface. upenn.edu The goal is to identify the global energy minimum, which represents the most stable conformation of the molecule in a vacuum or a given solvent. pharmdbm.comupenn.edu The stability of different conformers is influenced by factors like torsional strain and steric interactions between atoms. libretexts.org For the title compound, steric hindrance between the bulky 3-methylbutoxy group and the carboxyl group or the benzene ring will play a significant role in determining the preferred conformations.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization and complement experimental data. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used for this purpose. science.gov

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. The computed frequencies correspond to the stretching and bending modes of different functional groups, such as the C=O and O-H stretches of the carboxylic acid and the C-O-C stretch of the ether linkage in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental spectra to assist in signal assignment.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, providing information about its UV-Visible absorption spectrum. acs.org The predicted wavelengths of maximum absorption (λmax) are related to the π-electron system of the benzoic acid ring.

These computational predictions are valuable for validating experimental results and for understanding how the structural and electronic properties of this compound and its analogs influence their spectroscopic signatures. researchgate.net

Advanced Research Applications and Methodologies

Role as a Synthetic Intermediate and Building Block in Complex Organic Molecule Assembly

3-(3-Methylbutoxy)benzoic acid serves as a versatile synthetic intermediate in the assembly of more complex organic molecules. Its structure, featuring a carboxylic acid group, an ether linkage, and a branched alkyl chain, provides multiple points for chemical modification. The carboxylic acid is a key functional group that readily participates in esterification and amidation reactions, allowing it to be coupled with other molecular fragments. Synthetic strategies often involve the alkylation of a hydroxybenzoic acid precursor, such as 3-hydroxybenzoic acid, with an appropriate isopentyl halide to form the ether bond. vulcanchem.com For instance, nucleophilic substitution reactions using potassium carbonate in a solvent like DMF, or Mitsunobu reactions, are effective methods for introducing the 3-methylbutoxy group onto the phenolic core. vulcanchem.com This foundational structure is then elaborated in subsequent steps to build intricate molecular architectures.

The this compound scaffold is a valuable precursor in the development of small molecule modulators that target various biological systems. Its structural motifs are found in molecules designed to interact with protein targets such as receptors and enzymes. For example, derivatives containing this scaffold have been investigated as potential glucagon (B607659) receptor modulators. google.com The isopentoxy group can influence properties like lipophilicity and binding pocket interactions, which are critical for a molecule's modulatory activity. In the synthesis of inhibitors for the MDM2-p53 protein-protein interaction, a critical target in oncology research, intermediates containing a related 3-(3-hydroxy-3-methylbutoxy) moiety have been utilized. googleapis.com Furthermore, fluorinated analogs like 4-fluoro-3-(3-methylbutoxy)benzoic acid are recognized as pivotal intermediates in drug design, with potential applications as kinase inhibitors where the fluorine atom can enhance binding affinity to ATP pockets. vulcanchem.com

To understand how molecular structure correlates with function, researchers synthesize a variety of analogs of a lead compound for structure-activity relationship (SAR) studies. This compound and its isomers serve as a parent structure for generating such analogs. iomcworld.com By systematically modifying the molecule—for example, by changing the position of the alkoxy group, altering the length or branching of the alkyl chain, or introducing substituents like halogens onto the benzene (B151609) ring—scientists can probe the specific interactions between the molecule and its biological target. vulcanchem.com For instance, the synthesis of compounds like 3-Bromo-4-(isopentyloxy)benzoic acid and 3-Iodo-4-(3-methylbutoxy)benzoic acid allows for the evaluation of how different halogen substitutions impact activity. epa.gov These studies are essential for optimizing a compound's properties, and quantitative structure-activity relationship (QSAR) models are often employed to correlate physicochemical parameters with biological action. psnnjp.org

Table 1: Selected Analogs of this compound for Research

Compound Name Structural Modification Research Context Reference(s)
4-Fluoro-3-(3-methylbutoxy)benzoic acid Fluorine atom added at position 4 Pharmaceutical intermediate, materials science vulcanchem.com
3-Iodo-4-(3-methylbutoxy)benzoic acid Iodine atom added at position 3, alkoxy at position 4 Predicted functional use studies epa.gov
3-Bromo-4-(isopentyloxy)benzoic acid Bromine atom at position 3, alkoxy at position 4 SAR studies
3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid Chlorine at position 3, methoxy (B1213986) at position 5, alkoxy at position 4 Biochemical for research scbt.com
4-[(S)-(−)-2-methylbutoxy]benzoic acid Chiral 2-methylbutoxy group at position 4 Liquid crystal formation mdpi.commdpi.comgrafiati.com

Application in Materials Science Research

Beyond its biological applications, this compound and its isomers are explored in materials science, particularly for the development of novel materials with specific physical properties. The combination of a rigid benzoic acid core and a flexible alkoxy chain makes these molecules suitable candidates for creating ordered molecular systems.

Benzoic acid derivatives with long alkoxy chains are well-known for their ability to form liquid crystal phases. researchgate.net A close structural analog, 4-[(S)-(−)-2-methylbutoxy]benzoic acid (MBOBA), has been studied for its role in creating chiral liquid crystalline phases when mixed with other components. mdpi.commdpi.comgrafiati.com In these systems, the carboxylic acid groups of two molecules typically pair up through strong intermolecular hydrogen bonds to form a dimer. mdpi.com This dimerization creates a more elongated and rigid mesogenic unit, which enhances the tendency to form liquid crystalline phases like nematic and smectic phases. mdpi.comresearchgate.net The flexible 3-methylbutoxy chain influences the molecular packing and can help in the formation of specific mesophases. vulcanchem.com The phase behavior and transition temperatures of these systems are investigated using techniques such as differential scanning calorimetry (DSC), polarized-light microscopy, and X-ray diffraction. grafiati.comcdnsciencepub.com

The formation of hydrogen-bonded dimers in liquid crystalline systems is a prime example of supramolecular assembly, where non-covalent interactions guide molecules to organize into well-defined, larger structures. mdpi.commdpi.com The study of how benzoic acid derivatives self-assemble is a significant area of research. The interplay between the hydrogen bonding of the carboxyl groups and the van der Waals interactions of the alkyl chains dictates the final structure. Researchers also investigate the two-dimensional self-assembly of benzoic acid species on solid surfaces, such as metals. nih.gov Techniques like high-resolution scanning tunneling microscopy are used to visualize how the symmetry of the molecular building blocks is expressed in the resulting supramolecular networks, demonstrating that molecular design can control chiral resolution and network formation at the nanoscale. nih.gov

In Vitro Methodologies for Biochemical Target Interaction Analysis (excluding biological outcomes)

A variety of in vitro methodologies are employed to analyze the direct physical interactions between small molecules like this compound derivatives and their biochemical targets, without focusing on the subsequent biological effects. These techniques provide data on binding affinity, kinetics, and the specific residues involved in the interaction.

Molecular docking is a computational method used extensively to predict and analyze the binding mode of a ligand within the active site of a target protein. mdpi.com For instance, studies on the isomer 2-[(3-methylbutoxy) carbonyl] benzoic acid have used molecular docking to investigate its interaction with the active sites of proteins like BRCA1 and COX. nih.govresearchgate.netresearchgate.net These simulations provide insights into potential hydrogen bond interactions and binding affinities (G scores). nih.govresearchgate.net

Experimental biophysical techniques are used to validate and quantify these interactions. Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) are methods used to measure the binding affinity and kinetics between a compound and its target protein in real-time. Other fluorescence-based assays can detect conformational changes in a target protein upon ligand binding. nih.gov For studying the modulation of protein-protein interactions, such as receptor dimerization, techniques like Bioluminescence Resonance Energy Transfer (BRET) and enzyme-fragment complementation assays (e.g., β-galactosidase complementation) are utilized. nih.gov These assays measure the proximity of tagged proteins, which can be enhanced or disrupted by a small molecule modulator.

Table 2: In Vitro Methodologies for Analyzing Biochemical Target Interactions

Methodology Purpose Example Application Context Reference(s)
Molecular Docking Predicts binding mode and affinity of a ligand to a protein's active site. Analysis of benzoic acid derivatives with BRCA and COX proteins. mdpi.comnih.govresearchgate.net
Surface Plasmon Resonance (SPR) Measures real-time binding kinetics and affinity between a ligand and a target. Used to validate binding affinity to putative targets like kinases.
Bioluminescence Resonance Energy Transfer (BRET) Monitors protein-protein interactions (e.g., dimerization) in the presence of a modulator. Validation of small molecules affecting rhodopsin dimerization. nih.gov
β-Galactosidase Complementation Assay Detects protein self-association through the formation of a competent enzyme. Primary screening for modulators of rhodopsin dimerization. nih.gov
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions in materials. Determining phase transition temperatures in liquid crystal systems. grafiati.comresearchgate.net
Polarized-Light Microscopy Visualizes the textures and identifies different liquid crystal phases. Characterization of mesophases formed by benzoic acid derivatives. grafiati.comcdnsciencepub.com

Enzyme-Substrate Complex Investigations for Related Aldehyde Dehydrogenases, Reductases, and Oxidases

The interaction of small molecules with enzymes is a cornerstone of drug discovery and molecular biology. While direct studies on this compound with aldehyde dehydrogenases (ALDHs), reductases, and oxidases are not extensively documented in publicly available literature, the structural characteristics of this compound suggest potential interactions with these enzyme families.

Aldehyde dehydrogenases are a group of enzymes responsible for the oxidation of aldehydes to carboxylic acids, playing a crucial role in detoxification and metabolic processes. researchgate.netcore.ac.uk Inhibition of ALDHs, particularly specific isoforms like ALDH1A3 and ALDH2, has become a therapeutic target in oncology and for treating conditions like cocaine dependence. researchgate.netrndsystems.comrndsystems.comnih.gov Given that this compound is a carboxylic acid, it is more likely to be a product of an ALDH-mediated oxidation of a corresponding aldehyde, 3-(3-methylbutoxy)benzaldehyde (B1417837), rather than an inhibitor. However, product inhibition is a common regulatory mechanism for enzymes, suggesting that this compound could potentially modulate ALDH activity.

Similarly, reductases and oxidases are involved in a myriad of biological pathways. The investigation of compounds like this compound and its analogs could provide insights into substrate specificity and inhibition mechanisms of these enzymes. For instance, the study of how the 3-methylbutoxy group influences binding within the active site of a particular reductase or oxidase can inform the design of more potent and selective modulators. The lack of specific data on this compound highlights an area for future research, where its effects on these key enzyme families could be systematically evaluated.

Protein Binding Studies via in silico Guided Design

In the absence of direct experimental data for this compound, in silico modeling and studies on its isomers provide valuable insights into its potential protein binding characteristics. A positional isomer, 2-[(3-methylbutoxy)carbonyl]benzoic acid, has been the subject of molecular docking studies, offering a comparative view of how the placement of the 3-methylbutoxy group might influence protein interactions.

In a study investigating compounds from Rubus fairholmianus, 2-[(3-methylbutoxy)carbonyl]benzoic acid was docked against breast cancer-associated proteins BRCA1 and BRCA2, as well as cyclooxygenase enzymes COX-1 and COX-2. researchgate.netnih.gov These in silico experiments predict the binding affinity and interaction patterns of a ligand within the active site of a target protein.

Table 1: In Silico Docking Scores of 2-[(3-methylbutoxy)carbonyl]benzoic acid with Cancer-Related Proteins

Target ProteinDocking Score (G score)Reference
BRCA1-3.86 nih.gov
BRCA2-3.1 nih.gov

The docking scores indicate a moderate binding affinity of the 2-isomer to these proteins. nih.gov The studies revealed that this isomer, along with other isolated compounds, showed interactions with key amino acid residues within the binding sites of these proteins, comparable to some standard drugs. nih.gov Such computational approaches are instrumental in the early stages of drug discovery, allowing for the screening of large libraries of compounds and prioritizing those with the highest likelihood of biological activity. nih.gov These findings for the 2-isomer suggest that this compound would also be a candidate for similar in silico evaluations against a range of protein targets to predict its potential biological activities.

Comparative Research with Isomeric and Analogous Alkoxybenzoic Acids

The biological and chemical properties of a molecule are profoundly influenced by the arrangement of its atoms and functional groups. Comparative studies of this compound with its isomers and other related alkoxybenzoic acids are crucial for understanding these structure-activity relationships.

Positional Isomers and Substituent Effects on Chemical Behavior and Interactions

The position of the alkoxy group on the benzoic acid ring significantly impacts the compound's physicochemical properties and, consequently, its interactions with biological systems. A study on the thermodynamic properties of 2-, 3-, and 4-isobutoxybenzoic acids demonstrated clear differences in their enthalpies of formation and sublimation, which are influenced by the position of the isobutoxy group. doi.orgkpfu.ru

For instance, the melting point and solubility of these isomers vary, which can affect their absorption, distribution, metabolism, and excretion (ADME) profiles in a biological system. The electronic effects of the substituent also differ with its position. An alkoxy group at the para (4-) position typically exerts a stronger electron-donating effect through resonance compared to the meta (3-) position, which primarily acts through an inductive effect. These electronic differences can alter the acidity of the carboxylic acid group and the molecule's ability to form hydrogen bonds and other non-covalent interactions, which are critical for protein binding. ijert.org

The study of 2-[(3-methylbutoxy)carbonyl]benzoic acid further underscores the importance of isomeric positioning. researchgate.netnih.gov While this is a constitutional isomer rather than a simple positional one, the different placement of the ester and ether linkages leads to distinct chemical properties and likely different binding modes and affinities with target proteins compared to this compound.

Exploring the 3-Methylbutoxy Moiety in Diverse Chemical Scaffolds

The 3-methylbutoxy group, also known as the isopentoxy group, is a common lipophilic moiety found in various bioactive molecules. Its branched structure can influence a molecule's conformational flexibility and its ability to fit into hydrophobic pockets of proteins. The presence of this group can enhance membrane permeability and oral bioavailability.

Research has shown the 3-methylbutoxy group incorporated into a variety of chemical scaffolds with different biological activities. For example, N-[3-methoxy-4-(3-methylbutoxy)benzyl]cyclopropanecarboxamide highlights its use in creating stable and bioactive amides. vulcanchem.com In another instance, 5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid is a synthetic compound with potential applications in medicinal chemistry and biochemistry due to its unique combination of functional groups. smolecule.com The 3-methylbutoxy moiety has also been explored in coumarin (B35378) derivatives, which are known for a wide range of pharmacological activities.

The versatility of the 3-methylbutoxy group in different molecular architectures demonstrates its utility in modulating the properties of a parent molecule to achieve desired biological effects. The study of this compound contributes to a broader understanding of how this specific alkyl chain can be effectively utilized in the design of new chemical entities.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

While 3-(3-methylbutoxy)benzoic acid itself is achiral, the development of stereoselective synthetic methods is a crucial future direction for producing its chiral derivatives or analogs. Such compounds are of significant interest, particularly in the synthesis of materials with specific optical properties, such as chiral liquid crystals, and in the development of new pharmacologically active agents.

Future research could focus on the following:

Asymmetric Catalysis: Exploration of chiral catalysts for the Williamson ether synthesis, the primary route to the 3-alkoxy linkage, could enable the enantioselective synthesis of derivatives where a chiral center is present in the alkoxy chain. For instance, using a chiral starting alcohol other than 3-methyl-1-butanol would necessitate stereocontrol.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the benzoic acid moiety could direct the stereoselective addition of the alkoxy group or other functional groups to the aromatic ring or side chains.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative for producing chiral molecules. Future work could involve screening for enzymes capable of stereoselectively synthesizing chiral precursors or derivatives of this compound.

Photoredox Catalysis: Recent advancements in visible light-promoted photoredox catalysis have enabled stereoselective C-radical additions, providing a modern pathway for synthesizing unnatural α-amino acid derivatives from carboxylic acids. rsc.org This methodology could be adapted to create novel, chiral derivatives of this compound.

A study on the synthesis of (±)-oplopanone demonstrated a practical preparation of polysubstituted cyclohexanones from 2-alkoxybenzoic acid derivatives, highlighting the utility of this class of compounds in complex molecule synthesis where stereochemistry is critical. acs.org The principles from such syntheses could inspire future stereoselective routes involving this compound.

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new materials, saving significant time and resources in the laboratory. acs.org For this compound and its derivatives, advanced computational methods are an essential avenue for future research.

Key areas for computational exploration include:

Density Functional Theory (DFT) Studies: DFT methods can be employed to predict a wide range of properties. researchgate.netpreprints.org Calculations can determine optimized molecular geometries, vibrational frequencies (IR/Raman spectra), NMR chemical shifts, and electronic properties like HOMO-LUMO energy gaps, which indicate the molecule's reactivity and potential for use in electronic devices. researchgate.netmdpi.com DFT calculations have been successfully used to correlate experimental findings with theoretical parameters for other alkoxybenzoic acids, particularly in the context of liquid crystal research. bohrium.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. This is particularly valuable for predicting the bulk properties of materials, such as the formation and stability of liquid crystal phases. bohrium.com For this compound, MD simulations could predict how molecules self-assemble and interact in different solvents or within a polymer matrix.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, researchers can establish mathematical relationships between the structural features of a molecule and its physical or biological properties. This could be used to predict the liquid crystalline behavior, solubility, or potential biological activity of new derivatives based on modifications to the this compound scaffold. scispace.com

Computational Method Predicted Properties Potential Application Area
Density Functional Theory (DFT)Molecular geometry, electronic structure, spectroscopic data (NMR, IR), reactivity descriptors. researchgate.netmdpi.comMaterials design, reaction mechanism studies, spectroscopic analysis.
Molecular Dynamics (MD)Self-assembly behavior, phase transitions, transport properties, conformational analysis. bohrium.comLiquid crystal design, polymer composites, formulation science.
Quantitative Structure-Property Relationship (QSPR)Liquid crystal transition temperatures, solubility, biological activity, toxicity. scispace.comHigh-throughput screening, rational drug design, materials discovery.

This table provides an overview of potential computational methods and their applications in future research on this compound.

Exploration of New Application Domains in Emerging Chemical Technologies

While alkoxybenzoic acids are known for their use in liquid crystals, future research should explore the utility of this compound in other advanced technological fields. researchgate.netannexechem.comiitk.ac.in Its unique combination of a flexible alkyl chain and a rigid aromatic core makes it a candidate for various functional materials.

Promising new application domains include:

Advanced Polymers: Benzoic acid and its derivatives can serve as monomers for the synthesis of high-performance polymers. google.commdpi.com this compound could be incorporated into polyesters or polyamides to create materials with tailored thermal properties, processability, and mechanical strength. Its use in multicomponent reactions, such as the Ugi reaction, could lead to novel polymer architectures like polypeptoids. researchgate.net

Organic Electronics: The aromatic core of the molecule suggests potential for use in organic electronics. Derivatives could be designed as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic cells. Computational studies could help predict the charge transport properties of such derivatives.

Smart Materials and Supramolecular Assemblies: The carboxylic acid group is ideal for forming hydrogen bonds, enabling the construction of complex supramolecular structures. rsc.org This self-assembly property can be harnessed to create "smart" materials that respond to external stimuli like pH, temperature, or light. Research into its use with macrocycles like pillar scispace.comarenes could lead to chiral nanotubes with controlled structures. rsc.orgrsc.org

Pharmaceutical and Agrochemical Intermediates: Benzoic acid derivatives are foundational in the synthesis of many pharmaceuticals and agrochemicals. researchgate.netbritannica.com The specific structure of this compound could be a valuable precursor for new active ingredients, leveraging the lipophilic nature of the isopentoxy group to potentially modify bioavailability or target interaction.

Emerging Domain Potential Role of this compound Key Molecular Features
Advanced PolymersMonomer for polyesters, polyamides; component in multicomponent polymerization. google.comresearchgate.netCarboxylic acid functionality, aromatic rigidity, alkyl chain flexibility.
Organic ElectronicsPrecursor for charge-transporting materials, host materials in OLEDs.Conjugated aromatic system, potential for derivatization to tune electronic properties.
Supramolecular ChemistryBuilding block for hydrogen-bonded liquid crystals, gels, and responsive materials. rsc.orgHydrogen-bonding carboxyl group, defined molecular shape.
Bio-based ChemicalsIntermediate for synthesizing specialty chemicals from renewable feedstocks. researchgate.netVersatile scaffold for further chemical modification.

This table outlines potential new application areas for this compound in emerging technologies.

Interdisciplinary Research with Advanced Analytical Techniques and Theoretical Chemistry

The synergy between advanced experimental methods and theoretical calculations offers the most profound insights into complex chemical systems. researchgate.net Future research on this compound will benefit immensely from such an interdisciplinary approach, combining synthesis, advanced characterization, and computational modeling.

Key interdisciplinary avenues include:

Spectroscopy and Computational Correlation: Combining experimental spectroscopic data (e.g., 2D NMR, FT-IR, Raman) with DFT calculations can provide definitive structural assignments and a deeper understanding of intermolecular interactions, such as hydrogen bonding in liquid crystal phases. researchgate.netmdpi.com This approach has been used effectively for other benzoic acid derivatives to compare experimental and theoretical parameters. researchgate.netacs.org

Nanoscience and Materials Characterization: The incorporation of this molecule into nanostructured materials, such as polymer nanocomposites or self-assembled monolayers on surfaces, requires a combination of synthetic chemistry and advanced characterization techniques like Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), and X-ray scattering. bohrium.com These experiments, when paired with MD simulations, can reveal the principles governing nanoscale organization.

Liquid Crystal Engineering: A powerful approach involves synthesizing a series of related molecules and studying how systematic changes in molecular structure (e.g., altering the alkoxy chain length) affect mesophase behavior. researchgate.netresearchgate.net This experimental work, when rationalized through theoretical calculations of molecular shape, dipole moment, and polarizability, provides clear structure-property relationships that guide the design of new liquid crystals with desired properties. frontiersin.orgrasayanjournal.co.in Research on other alkoxybenzoic acids has shown that such combined approaches are highly effective. frontiersin.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-methylbutoxy)benzoic acid, and what methodological considerations are critical for reproducibility?

  • Answer : A key approach involves etherification or Suzuki-Miyaura coupling to introduce the 3-methylbutoxy group. For example, Suzuki coupling (as demonstrated for 3-phenylbenzoic acid synthesis) employs palladium catalysts (e.g., PdCl₂) and aryl boronic acids under basic conditions (NaOH) . Critical parameters include catalyst loading, reaction temperature, and stoichiometric ratios of reactants. Purity can be monitored via HPLC (>98% purity thresholds) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of:

  • HPLC : For quantitative purity assessment (e.g., retention time comparison with certified reference materials) .
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the ether linkage and aromatic substitution pattern. Reference data from PubChem or NIST databases can validate spectral assignments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in palladium-catalyzed reactions, and what are common sources of variability?

  • Answer : Optimize:

  • Catalyst systems : Use PdCl₂ with ligands (e.g., triphenylphosphine) to enhance stability and reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides and boronic acids.
  • Temperature control : Reactions typically proceed at 80–100°C; excessive heat may degrade sensitive functional groups.
    • Variability sources : Impurities in boronic acid reagents, incomplete deoxygenation of reaction mixtures, or side reactions (e.g., homocoupling). Cross-validate results with multiple analytical techniques (HPLC, NMR) .

Q. What strategies are effective for studying the adsorption properties of this compound derivatives in environmental or material science applications?

  • Answer :

  • Surface modification : Immobilize the compound on activated carbon or silica via carboxylate coupling for metal ion adsorption studies .
  • Isotherm modeling : Use Langmuir/Freundlich models to quantify adsorption capacity (e.g., Co²⁺ removal efficiency).
  • Spectroscopic validation : FTIR or XPS to confirm binding mechanisms (e.g., chelation via carboxylic acid groups) .

Q. How can researchers resolve contradictions in physicochemical data (e.g., melting point discrepancies) for this compound?

  • Answer :

  • Reference standards : Compare against certified reference materials (CRMs) with documented purity (>95%) and validated melting points (e.g., 140–144°C for structurally similar benzoic acid derivatives) .
  • DSC analysis : Differential scanning calorimetry provides precise melting behavior data, distinguishing polymorphic forms or impurities .

Q. Are there known biological activities or structure-activity relationships (SAR) for this compound derivatives?

  • Answer : While direct data is limited, structurally related compounds (e.g., phenyl ether derivatives) exhibit:

  • Antimicrobial activity : Marine-derived analogs show inhibitory effects against Gram-positive bacteria .
  • Enzyme modulation : Carboxylic acid groups may interact with targets like cyclooxygenase (COX) or lipoxygenase (LOX), inferred from SAR studies on benzoic acid scaffolds .

Methodological Tables

Analytical Technique Application Key Parameters Reference
HPLCPurity assessmentColumn: C18; Mobile phase: Acetonitrile/water (0.1% TFA); Detection: UV 254 nm
Suzuki CouplingSynthesisCatalyst: PdCl₂; Base: NaOH; Temp: 80°C
FTIRBinding analysisPeaks: 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ether)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.